1-Hexyl-3-methylimidazolium perfluorobutanesulfonate
Description
1-Hexyl-3-methylimidazolium perfluorobutanesulfonate ([HMIM][C₄F₉SO₃]) is a fluorinated ionic liquid (IL) characterized by its 1-hexyl-3-methylimidazolium cation and perfluorobutanesulfonate anion. Key properties include:
Properties
IUPAC Name |
1-hexyl-3-methylimidazol-3-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2.C4HF9O3S/c1-3-4-5-6-7-12-9-8-11(2)10-12;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h8-10H,3-7H2,1-2H3;(H,14,15,16)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODHBHDZBHMEGJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F9N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Hexyl-3-methylimidazolium perfluorobutanesulfonate typically involves the reaction of 1-hexyl-3-methylimidazolium chloride with sodium perfluorobutanesulfonate. The reaction is carried out in an organic solvent such as acetonitrile or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired ionic liquid with high purity .
Industrial production methods often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in achieving higher yields and consistent product quality .
Chemical Reactions Analysis
Acid-Base Interactions and Hydrogen Bonding
The perfluorobutanesulfonate anion ([PFBuSO₃]⁻) engages in hydrogen bonding with the C2–H group of the imidazolium cation. Spectroscopic studies reveal:
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Red-shifted C2–H stretching vibrations in IR spectra (~2000 cm⁻¹), indicative of strong hydrogen bonding .
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Proton transfer from the cation to the anion is facilitated by these interactions, forming transient sulfuric acid species .
Table 1: Key Vibrational Frequencies
| Interaction Type | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Source |
|---|---|---|---|
| C2–H stretching | ~2000 | Not observed | |
| [PFBuSO₃]⁻ symmetric stretch | 1050–1100 | 1030–1080 |
Role in Solvent-Mediated Reactions
[HMIm][PFBuSO₃] acts as a solvent with distinct polar, nonpolar, and fluorous domains, enabling unique solvation effects :
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Kamlet-Taft parameters for imidazolium-based ionic liquids with [PFBuSO₃]⁻:
These properties enhance stabilization of charged intermediates in reactions like SN2 nucleophilic substitutions or acid-catalyzed esterifications.
Table 2: Solvent Parameters at 298 K
| Property | [C₂C₁Im][PFBuSO₃] | [C₆C₁Im][PFBuSO₃] | [C₁₀C₁Im][PFBuSO₃] |
|---|---|---|---|
| α (H-bond acidity) | 0.78 | 0.71 | 0.62 |
| β (H-bond basicity) | 0.45 | 0.38 | 0.32 |
| π* (Polarity) | 1.10 | 1.04 | 0.95 |
Thermal Stability and Decomposition
Under high-pressure or elevated-temperature conditions:
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Phase transitions : Exhibits multiple crystal polymorphs above 2 GPa, attributed to fluorous domain reorganization .
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Decomposition onset : Occurs at ~450 K, releasing SOₓ and HF gases, as confirmed by thermogravimetric analysis .
Table 3: Thermal Properties
| Property | Value | Source |
|---|---|---|
| Melting point | 283–288 K | |
| Decomposition onset | 450 K | |
| Density (28°C) | 1.39 g/cm³ |
Nanostructuring and Reactivity
Molecular dynamics simulations reveal three nanosegregated domains :
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Polar : Imidazolium-[PFBuSO₃]⁻ ion pairs.
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Nonpolar : Hexyl chains.
This structuring:
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Enhances miscibility with fluorinated reactants (e.g., perfluoroolefins).
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Reduces activation energy in Diels-Alder reactions by pre-organizing reactants .
Surface Activity and Interfacial Behavior
Scientific Research Applications
Energy Storage
HMIM PFBS is increasingly utilized in energy storage systems, particularly in supercapacitors and batteries. Its ionic conductivity and electrochemical stability enhance the performance of these devices.
- Supercapacitors : The compound serves as an electrolyte, facilitating charge transfer and improving energy density.
- Batteries : Its use in lithium-ion and other battery technologies can lead to higher efficiency and longer life cycles due to its favorable electrochemical properties .
Nanotechnology
In nanotechnology, HMIM PFBS acts as a solvent and stabilizing agent in the synthesis of nanoparticles. Its unique properties allow for the creation of nanomaterials with controlled sizes and shapes.
- Nanoparticle Synthesis : The ionic liquid aids in the stabilization of nanoparticles during synthesis processes, which is crucial for applications in catalysis and drug delivery .
Chemical Processing
The compound is employed in various chemical processing applications due to its ability to dissolve a wide range of organic and inorganic compounds.
- Metal Plating and Electropolishing : HMIM PFBS is used as a medium for metal plating processes, enhancing the quality of coatings applied to metals.
- Phase Transfer Catalysis : It facilitates phase transfer reactions, making it useful in organic synthesis .
Environmental Applications
HMIM PFBS is recognized for its potential use in environmental applications, particularly as a green solvent.
- Solvent for Extraction Processes : Its low toxicity and high efficiency make it suitable for extracting valuable compounds from waste materials or natural sources .
- Pollution Control : The compound's properties allow it to be used in processes aimed at reducing environmental pollutants .
Industrial Solvents
The ionic liquid serves as an effective industrial solvent due to its ability to dissolve various substances without significant evaporation losses.
- Industrial Cleaning Agents : Its non-volatility makes it ideal for use in cleaning applications where traditional solvents would pose risks due to flammability or toxicity .
Case Study 1: Energy Storage Enhancement
A study demonstrated that supercapacitors using HMIM PFBS as an electrolyte showed a significant increase in energy density compared to traditional electrolytes. The ionic liquid's high ionic conductivity facilitated faster charge/discharge cycles, making it a promising candidate for next-generation energy storage devices .
Case Study 2: Nanoparticle Synthesis
Research focused on the synthesis of silver nanoparticles using HMIM PFBS revealed that the ionic liquid effectively stabilized the nanoparticles, resulting in uniform size distribution. This uniformity is crucial for applications in catalysis where surface area plays a vital role in reaction efficiency .
Case Study 3: Green Solvent Applications
A comparative study highlighted HMIM PFBS's effectiveness as a green solvent in extracting bioactive compounds from plant materials. The extraction yields were significantly higher than those achieved with conventional organic solvents, underscoring its potential role in sustainable chemistry practices .
Mechanism of Action
The mechanism of action of 1-Hexyl-3-methylimidazolium perfluorobutanesulfonate involves its ability to interact with various molecular targets through ionic and hydrogen bonding interactions. The perfluorobutanesulfonate anion can form strong hydrogen bonds with polar functional groups, while the imidazolium cation can interact with aromatic and non-polar regions of molecules . These interactions facilitate the dissolution and stabilization of various substances, making it an effective solvent and catalyst in various chemical and biological processes .
Comparison with Similar Compounds
Thermal Stability
- [HMIM][C₄F₉SO₃] : Demonstrates thermal stability above 220°C, attributed to the strong electron-withdrawing perfluorobutanesulfonate anion .
- [HMIM][BF₄] and [HMIM][PF₆] : Lower decomposition temperatures (187–194°C) due to weaker anion-cation interactions .
- [HMIM][Tf₂N] : Exceptional stability (>300°C) owing to the robust bis(trifluoromethylsulfonyl)imide anion .
Viscosity and Ionic Conductivity
- Viscosity : [HMIM][C₄F₉SO₃] has moderate viscosity (~194 mPa·s), comparable to [HMIM][PF₆] (94 mPa·s) but higher than [HMIM][BF₄] (89 mPa·s). Fluorinated anions generally increase viscosity due to bulky molecular structures .
- Conductivity : [HMIM][Cl] exhibits the highest conductivity (3.7 × 10⁴ mS/cm) due to small anion size, while [HMIM][C₄F₉SO₃] has lower conductivity (6.9 × 10² mS/cm) .
Surface and Tribological Properties
- Surface Tension: [HMIM][C₄F₉SO₃] shows reduced surface tension (~30 mN/m) compared to non-fluorinated ILs, a trait exploited in nanosegregation studies .
- Tribology : [HMIM][BF₄] and [HMIM][PF₆] demonstrate low friction coefficients (0.05–0.1) under vacuum, making them ideal lubricants . [HMIM][C₄F₉SO₃]’s performance remains understudied but is hypothesized to excel in high-load conditions .
Biological Activity
1-Hexyl-3-methylimidazolium perfluorobutanesulfonate (HMIm(PFBu)SO3) is a fluorinated ionic liquid that has garnered attention in recent years due to its unique properties and potential biological applications. This article explores its biological activity, including cytotoxicity, protein interactions, and potential therapeutic uses.
Overview of HMIm(PFBu)SO3
HMIm(PFBu)SO3 is characterized by its hydrophobic nature and the presence of a perfluorinated sulfonate group, which contributes to its distinct physicochemical properties. These properties make it suitable for various applications in biomedicine and materials science.
Cytotoxicity Studies
Cytotoxicity is a critical parameter when evaluating the safety of ionic liquids for biological applications. Research indicates that HMIm(PFBu)SO3 exhibits variable cytotoxic effects depending on the cell type:
- Caco-2 Cells : Studies reveal that HMIm(PFBu)SO3 has a moderate cytotoxic effect on Caco-2 cells, with IC50 values indicating significant viability reduction at higher concentrations. The compound's interaction with cellular membranes may contribute to this toxicity .
- Hep G2 Cells : Similar trends were observed in Hep G2 cells, where exposure to HMIm(PFBu)SO3 resulted in decreased cell survival rates .
The cytotoxic effects are influenced by the concentration of the ionic liquid and the specific cell line tested, suggesting a need for careful consideration in therapeutic contexts.
Protein Interactions
The interaction of HMIm(PFBu)SO3 with proteins is essential for understanding its potential applications in drug delivery and biomaterials:
- Aggregation Behavior : The ionic liquid promotes protein aggregation in aqueous solutions, which can enhance the stability and solubility of proteins. This property is particularly beneficial for therapeutic proteins that require stabilization during formulation .
- Lysozyme Activity : In studies examining lysozyme encapsulation, HMIm(PFBu)SO3 demonstrated an ability to maintain lysozyme activity while enhancing its thermal stability. This suggests that the ionic liquid can serve as an effective carrier for protein-based drugs .
Case Study 1: Encapsulation of Lysozyme
In a detailed study, lysozyme was encapsulated using HMIm(PFBu)SO3 to assess its stability and activity. The results showed that:
- Encapsulation Efficiency : High encapsulation efficiency was achieved, with over 80% retention of enzyme activity after processing.
- Thermal Stability : Differential scanning calorimetry indicated improved thermal stability of lysozyme when formulated with HMIm(PFBu)SO3, making it a promising candidate for biopharmaceutical applications .
Case Study 2: Interaction with Immunoglobulin G
Another study focused on the interaction between HMIm(PFBu)SO3 and immunoglobulin G (IgG). Findings included:
- Binding Affinity : The ionic liquid enhanced the binding affinity of IgG to surfaces, suggesting potential applications in biosensors and diagnostic tools.
- Stability Enhancement : IgG stability was significantly increased in the presence of HMIm(PFBu)SO3, indicating its utility in therapeutic formulations .
Data Summary
| Property | Value/Effect |
|---|---|
| Cytotoxicity (Caco-2 Cells) | Moderate; IC50 varies with concentration |
| Cytotoxicity (Hep G2 Cells) | Significant reduction in cell viability |
| Lysozyme Encapsulation | >80% retention of activity |
| Thermal Stability (Lysozyme) | Enhanced compared to controls |
| IgG Binding Affinity | Increased binding affinity |
Q & A
Basic Research Questions
Q. What methods are recommended for synthesizing and purifying 1-hexyl-3-methylimidazolium perfluorobutanesulfonate with high purity (>99%)?
- Methodological Answer : Ion exchange chromatography is a validated approach for synthesizing high-purity ionic liquids. For example, 1-hexyl-3-methylimidazolium acetate ([C₆mim][OAc]) was synthesized by passing aqueous 1-hexyl-3-methylimidazolium chloride through an ion-exchange column conditioned with acetic acid, followed by distillation and vacuum drying (yield: 80%) . Similar protocols can be adapted for perfluorobutanesulfonate salts, with purity verified via silver nitrate testing for halide residues.
Q. How can researchers accurately measure thermophysical properties (e.g., viscosity, conductivity) of this ionic liquid?
- Methodological Answer : Dynamic viscosity (136 cP at 25°C) and conductivity (1.16 mS/cm at 24°C) are typically measured using rotational viscometers and impedance spectroscopy, respectively. Ensure temperature control (±0.1°C) and inert atmospheres to prevent moisture absorption, which can alter results. Discrepancies in reported data (e.g., conductivity variations) often arise from trace impurities, emphasizing the need for rigorous purification .
Q. What are the key considerations for assessing the compound’s ecotoxicity in aquatic environments?
- Methodological Answer : Toxicity studies should follow OECD guidelines using model organisms (e.g., Daphnia magna). While direct data for this compound is limited, related perfluorobutanesulfonate salts (e.g., K⁺PFBS) show high aquatic toxicity in two-generation rodent studies . Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity and validate with acute/chronic exposure assays.
Advanced Research Questions
Q. How can experimental and computational methods resolve contradictions in reported thermophysical data (e.g., viscosity, gas solubility)?
- Methodological Answer : Molecular dynamics (MD) simulations can reconcile discrepancies by modeling ionic interactions and validating results against experimental benchmarks. For instance, MD studies on 1-hexyl-3-methylimidazolium hexafluorophosphate ([HMIm][PF₆]) revealed how cation-anion dynamics influence viscosity and diffusion coefficients . Pair simulations with high-purity samples (e.g., >99%) and standardized measurement protocols to minimize experimental noise .
Q. What experimental design strategies optimize CO₂ solubility measurements in ionic liquids for absorption applications?
- Methodological Answer : Use a gravimetric or volumetric apparatus with temperature (283–343 K) and pressure (0.1–16 MPa) controls. For example, CO₂ solubility in 1-hexyl-3-methylimidazolium nitrate was measured using a high-pressure equilibrium cell coupled with gas chromatography, achieving deviations <5% from UNIFAC-IL model predictions . Calibrate instruments with reference fluids (e.g., water or methane) to reduce uncertainty .
Q. How can researchers model the isobaric heat capacity of this ionic liquid under varying pressures?
- Methodological Answer : Develop correlation equations based on experimental data. For [C₆mim][OAc], a polynomial equation derived from measurements at 303–393 K and 0.1–16 MPa predicted heat capacity with <0.73% deviation from IAPWS-95 standards . Extend this approach using differential scanning calorimetry (DSC) and adjust for anion-specific effects (e.g., perfluorobutanesulfonate’s larger size vs. acetate).
Q. What degradation pathways and kinetics are observed when using zero-valent iron (ZVI) activated persulfate to break down this ionic liquid?
- Methodological Answer : Degradation follows pseudo-first-order kinetics, with rate constants dependent on pH, ZVI dosage, and persulfate concentration. For 1-hexyl-3-methylimidazolium degradation, hydroxyl and sulfate radicals attack the imidazolium ring, with half-lives ranging from 15–120 minutes. Monitor intermediates via LC-MS and optimize conditions using response surface methodology (RSM) .
Key Challenges and Recommendations
- Purity Control : Trace impurities (e.g., halides, water) significantly alter properties. Use Karl Fischer titration and ion chromatography for quality assurance .
- Data Reproducibility : Adopt standardized protocols (e.g., IUPAC guidelines) for measurements and report uncertainty intervals (e.g., ±0.5% for viscosity) .
- Computational Validation : Combine MD simulations with experimental data to predict untested properties (e.g., thermal stability, diffusivity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
